![molecular formula C11H17N3O2 B2995789 tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1909317-16-3](/img/structure/B2995789.png)
tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
“tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate” is a chemical compound with the IUPAC name 7-(tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine . It has a molecular weight of 179.27 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.27 . It is a powder at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to a comprehensive chemical database or material safety data sheet (MSDS).Scientific Research Applications
Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate
This compound is synthesized as an intermediate in the creation of a target mTOR targeted PROTAC molecule, demonstrating its relevance in the synthesis of complex organic molecules. The synthesis involves a palladium-catalyzed Suzuki reaction and has been optimized for a high yield of 96.7% under specific conditions (Qi Zhang et al., 2022).
Hydrogen-Bonded Structures
Research on similar pyrazolopyrimidine derivatives has revealed their ability to form intricate hydrogen-bonded structures. For instance, 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and its derivatives can form chains and frameworks through hydrogen bonding, indicating potential applications in materials science and crystal engineering (J. Portilla et al., 2006).
Reactivity of Pyrazolopyrimidine Derivatives
Studies on the reactivity of certain pyrazolopyrimidine compounds, such as 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, have provided insights into their chemical behavior and potential for generating new compounds through reactions with carboxylic acids chlorides, leading to the formation of corresponding amides (L. Mironovich & D. Shcherbinin, 2014).
Applications in Material Science and Pharmaceuticals
Antiproliferative and Proapoptotic Agents
Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess significant antiproliferative and proapoptotic activities against cancer cells by inhibiting c-Src phosphorylation. This indicates their potential utility in the development of new anticancer therapies (F. Carraro et al., 2006).
In Vitro Antitumor Activities
The synthesis and structural elucidation of pyrazolopyrimidines and Schiff Bases derived from them have shown promising in vitro antitumor activities against various human cancer cell lines, highlighting their potential in medicinal chemistry (T. Hafez et al., 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
tert-butyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)8-7-13-14-6-4-5-12-9(8)14/h7,12H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENIRXFFVZJJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2NCCCN2N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
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